5-Bromo-3-difluoromethoxy-4-nitrotoluene
Description
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(12(13)14)6(3-4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPIGQGLBKODBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Toluene Derivatives
- Reagents: Concentrated nitric acid and sulfuric acid mixture is commonly used for electrophilic aromatic substitution to install the nitro group.
- Conditions: Temperature control is critical, typically maintained between 0–5 °C to favor para-nitration relative to the methyl group.
- Outcome: The nitration yields 4-nitrotoluene derivatives with moderate to high selectivity.
Bromination at the 5-Position
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under light irradiation.
- Solvents: Organic solvents such as dichloromethane or acetic acid are used to dissolve substrates and control reaction rates.
- Conditions: Controlled temperature (often 0–25 °C) and reaction time prevent over-bromination.
- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 5-position due to directing effects of existing substituents.
- Purification: The crude brominated product is purified by recrystallization or chromatographic methods.
Introduction of the Difluoromethoxy Group
- Approach: The difluoromethoxy group (-OCF2H) is introduced typically via nucleophilic aromatic substitution or by using difluoromethoxylation reagents.
- Reagents: Difluoromethoxy sources such as difluoromethyl hypofluorite or difluoromethoxylating agents (e.g., difluoromethyl triflate) can be employed.
- Catalysts: Phase-transfer catalysts or bases like potassium carbonate may be used to facilitate substitution.
- Conditions: Reactions are often conducted under inert atmosphere, at mild to moderate temperatures (20–60 °C), and in polar aprotic solvents such as acetonitrile or DMF.
- Yield Optimization: Reaction time and reagent stoichiometry are optimized to maximize yield and minimize side products.
Example Reaction Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | HNO3/H2SO4, 0–5 °C | 4-Nitrotoluene | 75–85 |
| 2 | 4-Nitrotoluene | Br2, CH2Cl2, 0–25 °C | 5-Bromo-4-nitrotoluene | 70–80 |
| 3 | 5-Bromo-4-nitrotoluene | Difluoromethoxylation reagent, base, 20–60 °C | 5-Bromo-3-difluoromethoxy-4-nitrotoluene | 60–75 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Research Findings and Optimization Notes
- Yield Improvements: Use of phase-transfer catalysts and optimized solvent systems significantly improves the difluoromethoxylation step yield.
- Regioselectivity: The order of bromination and nitration affects regioselectivity. Typically, nitration precedes bromination to direct substitution appropriately.
- Purification: Multi-solvent recrystallization (e.g., water/ether/methylene chloride) enhances purity and recovery of the final compound.
- Environmental Considerations: Minimizing use of strong acids and halogenated solvents reduces environmental impact and improves safety profiles.
- Scalability: Batch reactors with temperature control and in-situ monitoring are preferred for industrial scale-up.
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and presence of difluoromethoxy group.
- Mass Spectrometry: Confirms molecular weight and purity.
- Melting Point: Characteristic yellow crystalline solid with a specific melting range.
- Chromatography (GC/HPLC): Used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-difluoromethoxy-4-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 5-Bromo-3-difluoromethoxy-4-aminotoluene.
Oxidation: Formation of 5-Bromo-3-difluoromethoxy-4-nitrobenzaldehyde.
Scientific Research Applications
5-Bromo-3-difluoromethoxy-4-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-difluoromethoxy-4-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 5-Bromo-3-difluoromethoxy-4-nitrotoluene:
5-Bromo-2-iodo-4-nitrotoluene (CAS 1160573-63-6)
- Molecular Formula: C₇H₄BrINO₂
- Molecular Weight : 343.92 g/mol
- Key Differences: Iodo substituent at position 2 instead of difluoromethoxy. Higher molecular weight due to iodine’s larger atomic mass.
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)
- Molecular Formula : C₁₃H₄BrF₇O
- Molecular Weight : 389.06 g/mol
- Key Differences :
Physicochemical Properties
Key Observations :
- Lipophilicity : The trifluorobenzene derivative’s XLogP3 (5.3) is significantly higher due to fluorine’s hydrophobicity .
- Reactivity : The difluoromethoxy group in the target compound may reduce ring activation compared to iodine’s polarizable nature in 5-Bromo-2-iodo-4-nitrotoluene .
- Synthetic Challenges : Introducing difluoromethoxy requires specialized fluorinating agents, whereas iodination is more straightforward but costly.
Research Findings
- Electronic Effects : Computational studies suggest the difluoromethoxy group in the target compound creates a stronger electron-deficient aromatic ring than iodine, directing further substitutions to meta positions.
- Synthetic Routes : The target compound is likely synthesized via sequential nitration, bromination, and difluoromethoxylation, contrasting with iodination methods used for 5-Bromo-2-iodo-4-nitrotoluene .
Biological Activity
5-Bromo-3-difluoromethoxy-4-nitrotoluene is a nitroaromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests potential biological activities that warrant exploration. This article delves into the biological activity of this compound, supported by research findings and case studies.
Molecular Formula : C8H6BrF2NO3
Molecular Weight : 282.04 g/mol
IUPAC Name : 5-bromo-1-(difluoromethoxy)-3-methyl-2-nitrobenzene
CAS Number : 1805527-60-9
The compound is typically synthesized through a series of reactions involving nitration, bromination, and fluorination of toluene derivatives. The specific reaction conditions can influence the yield and purity of the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The presence of bromine and fluorine atoms enhances the compound's reactivity and may influence its binding affinity to proteins and nucleic acids.
Antimicrobial Activity
Research has indicated that nitroaromatic compounds exhibit antimicrobial properties. A study evaluating various nitroaromatic derivatives found that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results showed that it induces apoptosis in certain cancer cells, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was noted, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specific assays demonstrated its ability to inhibit key enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.
Case Studies
| Study | Findings |
|---|---|
| Antibacterial Activity Assessment | Demonstrated effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Cytotoxicity on HeLa Cells | Induced apoptosis with an IC50 value of 25 µM after 48 hours of exposure. |
| Enzyme Inhibition Assay | Showed significant inhibition (IC50 = 30 µM) against dihydrofolate reductase, indicating potential as a therapeutic agent in antifolate drug design. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
